5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Description

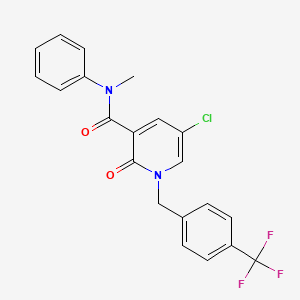

This compound is a substituted dihydropyridinecarboxamide featuring a 5-chloro substituent on the pyridine ring, an N-methyl-N-phenyl carboxamide group, and a 4-(trifluoromethyl)benzyl moiety at position 1.

Properties

IUPAC Name |

5-chloro-N-methyl-2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N2O2/c1-26(17-5-3-2-4-6-17)19(28)18-11-16(22)13-27(20(18)29)12-14-7-9-15(10-8-14)21(23,24)25/h2-11,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCINVBRJCAVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, with CAS number 338977-90-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C21H16ClF3N2O2

- Molecular Weight : 420.81 g/mol

- Structural Characteristics : The compound features a pyridine ring and multiple functional groups that may contribute to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Some of the notable mechanisms include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate physiological responses.

Pharmacological Studies

Recent pharmacological studies have evaluated the compound's efficacy in various biological assays:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antitumor Effects : Preliminary data indicate that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on mPGES-1 Inhibition : A related compound was shown to inhibit mPGES-1 with an IC50 value of 8 nM, demonstrating that modifications in structure can significantly enhance biological activity .

- Pain Model Efficacy : In vivo studies revealed that similar compounds exhibited analgesic effects in rodent models of pain, indicating a potential therapeutic application for pain management .

Data Table: Biological Activities and IC50 Values

Comparison with Similar Compounds

Comparison with 5-Chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (CAS 242797-20-2)

Structural Differences :

Physicochemical Properties :

| Property | Target Compound | CAS 242797-20-2 |

|---|---|---|

| Molecular Formula | C₂₁H₁₇ClF₃N₂O₂ | C₁₄H₁₀ClF₃N₂O₂ |

| Molecular Weight | ~433.8 g/mol | 330.70 g/mol |

| Key Substituents | N-Me, N-Ph, CF₃-benzyl | CF₃-benzyl |

Functional Implications :

- The N-methyl and N-phenyl groups in the target compound reduce hydrogen-bonding capacity, likely increasing metabolic stability but decreasing aqueous solubility compared to CAS 242797-20-2.

Comparison with Diazaspiro Compounds from EP 4 374 877 A2

Structural Differences :

- Target Compound : Pyridine-based core with a single trifluoromethylbenzyl group.

- EP 4 374 877 A2 Compounds: Feature diazaspiro rings (e.g., 6,7-diazaspiro[4.5]dec-9-ene), additional fluorinated benzyl groups, and oxetan-3-yl amino ethers .

Physicochemical Properties :

| Property | Target Compound | EP 4 374 877 A2 Compounds |

|---|---|---|

| Core Structure | Dihydropyridine | Diazaspiro rings |

| Substituents | Single CF₃-benzyl | Multiple CF₃, F, oxetane groups |

| Molecular Complexity | Moderate | High |

Functional Implications :

- The spirocyclic systems in EP 4 374 877 A2 compounds likely confer conformational rigidity, enhancing selectivity for specific biological targets (e.g., kinases or proteases).

- The oxetan-3-yl amino groups may improve solubility and bioavailability compared to the target compound’s N-phenyl group .

Research Findings and Activity Trends

Metabolic Stability

Binding Affinity

- Hypothetical Activity : The target compound’s N-phenyl group may enhance binding to aromatic-rich enzyme pockets (e.g., COX-2 or PARP inhibitors), whereas EP 4 374 877 A2 compounds’ spiro systems could target allosteric sites in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.